molecular formula C17H32N4O5 B12619115 Glycyl-L-isoleucyl-L-leucyl-L-alanine CAS No. 918661-80-0

Glycyl-L-isoleucyl-L-leucyl-L-alanine

Cat. No.: B12619115
CAS No.: 918661-80-0
M. Wt: 372.5 g/mol
InChI Key: ILSAMSIABLCSBM-MNXVOIDGSA-N
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Description

Glycyl-L-isoleucyl-L-leucyl-L-alanine is a tetrapeptide composed of glycine, L-isoleucine, L-leucine, and L-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-isoleucyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond. Common reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: Protecting groups like Fmoc (fluorenylmethyloxycarbonyl) are removed to expose reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-isoleucyl-L-leucyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify the peptide, particularly at the amino acid side chains.

    Reduction: Reducing agents can break disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions can occur at specific sites within the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups.

Scientific Research Applications

Glycyl-L-isoleucyl-L-leucyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and as a scaffold for developing new drugs.

    Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-isoleucyl-L-leucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-isoleucyl-L-leucyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its combination of glycine, L-isoleucine, L-leucine, and L-alanine makes it a valuable compound for studying peptide interactions and developing new therapeutic agents.

Properties

CAS No.

918661-80-0

Molecular Formula

C17H32N4O5

Molecular Weight

372.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C17H32N4O5/c1-6-10(4)14(21-13(22)8-18)16(24)20-12(7-9(2)3)15(23)19-11(5)17(25)26/h9-12,14H,6-8,18H2,1-5H3,(H,19,23)(H,20,24)(H,21,22)(H,25,26)/t10-,11-,12-,14-/m0/s1

InChI Key

ILSAMSIABLCSBM-MNXVOIDGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)CN

Origin of Product

United States

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